molecular formula C4H10N2O2 B1266863 2-amino-N-hydroxybutanamide CAS No. 36212-74-5

2-amino-N-hydroxybutanamide

Cat. No. B1266863
CAS RN: 36212-74-5
M. Wt: 118.13 g/mol
InChI Key: TYTVEXBKMJEECD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-amino-N-hydroxybutanamide often involves the aminolysis of suitable precursors, such as dihydrofuran derivatives, with various substituted amines. For instance, a series of 2-substituted 4-hydroxybutanamide derivatives, which are structurally related to 2-amino-N-hydroxybutanamide, has been synthesized for the evaluation of their biological activities, particularly as inhibitors of γ-aminobutyric acid transporters (Kowalczyk et al., 2013). Another approach involves the optimization of adamantane derivatives, including 3-amino-N-adamantyl-3-methylbutanamide derivatives, through structure-based drug design for inhibiting specific enzymes (Lee et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-amino-N-hydroxybutanamide and its derivatives can be elucidated using various spectroscopic techniques. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the amino and hydroxylamine groups significantly influences the compound's hydrogen bonding potential and molecular geometry, affecting its chemical behavior and biological activity.

Chemical Reactions and Properties

2-Amino-N-hydroxybutanamide derivatives participate in a variety of chemical reactions, including complex formation with metal ions. These reactions are influenced by the compound's functional groups, which can coordinate with metals through the amino and hydroxylamine groups, forming stable complexes (Leporati, 1986). Such properties are essential for understanding the compound's potential as a chelating agent in metal ion sequestration or in the design of metal-based drugs.

Scientific research applications

Inhibition of γ-Aminobutyric Acid Transporters

A study synthesized 2-substituted 4-hydroxybutanamide derivatives, including 2-amino-N-hydroxybutanamide, to evaluate their potential as inhibitors of γ-aminobutyric acid (GABA) transport proteins GAT1-4. These compounds showed promising in vitro inhibitory effects and were further evaluated for their antinociceptive activity and impact on motor coordination (Kowalczyk et al., 2013).

GABA Uptake Inhibitors

Another study focused on the synthesis of new 2-substituted 4-hydroxybutanamide derivatives, assessing their influence on murine GABA transport proteins. These compounds, including N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramides, exhibited selective inhibition of GABA uptake, indicating potential therapeutic applications (Kulig et al., 2011).

Antimicrobial Activity of Carbamoyl-Containing Derivatives

Research into 3-amino-4-hydroxybutanamides, related to 2-amino-N-hydroxybutanamide, demonstrated their use in synthesizing heterocyclic compounds with antimicrobial properties. These compounds, such as oxa(thia)zolidines and 3-dialkylaminobutanamides, showed potential for antimicrobial applications (Tlekhusezh et al., 1999).

Neurotransmission and Neuroprotective Properties

A study on the resolution of 4-amino-3-hydroxybutanamide, a compound related to 2-amino-N-hydroxybutanamide, highlighted its role in synthesizing optically active compounds with potential effects on neurotransmission and neuroprotection. This research suggested applications in understanding brain function and developing neuropharmacological tools (Miyamoto, 1987).

properties

IUPAC Name

2-amino-N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVEXBKMJEECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292478
Record name 2-amino-N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-hydroxybutanamide

CAS RN

36212-74-5
Record name 2-amino-N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Leporati - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
The equilibria and relevant stability constant of species present in aqueous solutions of H + , Cu II , Ni II , and Co II with “L-isoleucinehydroxamic acid” (2-amino-N-hydroxy-3-methyl …
Number of citations: 4 www.journal.csj.jp
T Krüger, R Oelmüller, B Luckas - Endocytobiosis & Cell …, 2012 - search.ebscohost.com
In the recent past, the nonproteinogenic amino acid βNmethylaminoLalanine (BMAA) has attracted public interest due to controversial discussions about the original producer of this …
Number of citations: 6 search.ebscohost.com

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